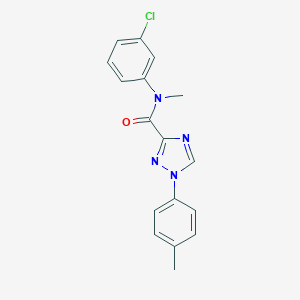![molecular formula C18H17NO2 B278997 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as MAT or MATQ, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its ability to undergo photoinduced electron transfer. Upon excitation with light, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is converted to its radical cation form, which can then react with oxygen to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can induce apoptosis, or programmed cell death, in cancer cells. This is due to its ability to generate ROS, which can cause damage to DNA, proteins, and other cellular components. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its high photostability, which allows for prolonged imaging sessions without the need for frequent dye replenishment. Additionally, its low cytotoxicity makes it suitable for use in live-cell imaging. However, one limitation of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its relatively low quantum yield, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, as the current method can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential applications in cancer treatment and imaging. Finally, there is potential for the development of new derivatives of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one with improved properties, such as higher quantum yields or increased specificity for certain cellular components.
Méthodes De Synthèse
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with N-methyl-N-(4-methylphenyl)amine and acryloyl chloride. The resulting compound is then purified through column chromatography to obtain 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in its pure form.
Applications De Recherche Scientifique
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential applications as a fluorescent probe for imaging purposes. It has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live-cell imaging. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential as a photosensitizer in photodynamic therapy, a treatment method that involves the use of light to activate a photosensitizing agent to destroy cancer cells.
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-(methylamino)-7-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-12-17(20)15-5-3-4-6-16(19-2)18(15)21/h3-12H,1-2H3,(H,19,21)/b12-11+ |
Clé InChI |
AETSENVMDRSIAI-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C(C2=O)NC |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)


![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)






